molecular formula C10H11N3O7 B7980908 Dnp-L-threonine

Dnp-L-threonine

Cat. No. B7980908
M. Wt: 285.21 g/mol
InChI Key: PWOCOTZWYFGDMO-ANLVUFKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dnp-L-threonine is a useful research compound. Its molecular formula is C10H11N3O7 and its molecular weight is 285.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dnp-L-threonine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dnp-L-threonine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Amino Acid Analysis and DNA Binding : Dnp-L-threonine has been studied in the context of amino acid composition and its potential binding to DNA. Messineo (1969) analyzed the amino acid content of deoxyribonucleoproteins (DNP) extracted from sea urchin sperm, discussing the possible binding of serine and threonine to the phosphoric acid of DNA (Messineo, 1969).

  • Metabolic Pathways in Diabetic Neuropathic Pain : Research by Zhang et al. (2021) explored the metabolomic characteristics of diabetic neuropathic pain (DNP) in rats, finding a significant decrease in the expression of L-threonine and other amino acids in the brain, which might contribute to the progression of DNP (Zhang et al., 2021).

  • Solid-State NMR Enhancement Techniques : Aladin and Corzilius (2019) investigated the effect of molecular dynamics, including threonine dynamics, on heteronuclear cross-relaxation in solid-state MAS NMR under dynamic nuclear polarization (DNP) conditions, highlighting the importance of amino acid dynamics in these processes (Aladin & Corzilius, 2019).

  • L-Threonine Production in Microbial Fermentation : Dong et al. (2011) reviewed the metabolic engineering of Escherichia coli and Corynebacterium glutamicum for the production of L-threonine, an essential amino acid, emphasizing genetic strategies and molecular mechanisms (Dong et al., 2011).

  • Circular Dichroism (CD) Spectra of DNP Derivatives : Kawai et al. (1982) studied the CD spectra of N-DNP-O-benzoyl derivatives of L-serine, L-threonine, and L-allothreonine, exploring the effects of methyl substitution on their CD spectra (Kawai et al., 1982).

properties

IUPAC Name

(2S,3R)-2-(2,4-dinitroanilino)-3-hydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O7/c1-5(14)9(10(15)16)11-7-3-2-6(12(17)18)4-8(7)13(19)20/h2-5,9,11,14H,1H3,(H,15,16)/t5-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOCOTZWYFGDMO-ANLVUFKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14401-07-1, 1655-65-8
Record name Threonine, N-(2,4-dinitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14401-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dinitrophenyl)-L-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1655-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-dinitrophenyl)-L-threonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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